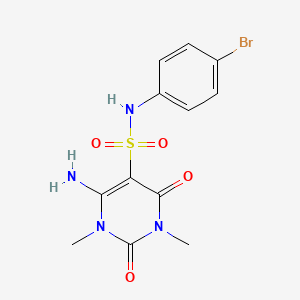
4-amino-N-(4-bromophenyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-amino-N-(4-bromophenyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide" is a derivative of pyrimidine, which is a biologically significant class of compounds due to their presence in nucleic acids. The structure of this compound suggests that it may have interesting interactions with other molecules, particularly through hydrogen bonding, given the presence of amino and sulfonamide functional groups.
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve various methods. For instance, the synthesis of 5-sulfonamidomethyl substituted 4,7-dihydroazolo[1,5-a]pyrimidines, which are structurally related to the compound , can be achieved through a Biginelli-like reaction or a two-component condensation involving aminoazoles and N,N-dialkyl(cinnamoyl)methanesulfonamides . The starting materials for these reactions can be obtained through lithiation and subsequent reactions with aldehydes or Claisen condensation. These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can engage in hydrogen bonding. In related compounds, such as pyrimethaminium benzenesulfonate monohydrate, the pyrimidine ring is protonated and forms hydrogen-bonded motifs with sulfonate groups, indicating a strong propensity for intermolecular interactions . This suggests that "this compound" could also form similar hydrogen-bonded structures.
Chemical Reactions Analysis
Pyrimidine derivatives can participate in various chemical reactions, particularly those involving their amino and sulfonamide groups. For example, sulfonamide derivatives have been synthesized through reactions with isatin and sulphadimidine, indicating the reactivity of the sulfonamide group towards electrophilic substitution . This reactivity could be relevant for the compound , as it may undergo similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their functional groups. For instance, the presence of sulfonamide groups can enhance the solubility of these compounds in water due to their ability to form hydrogen bonds. The antimicrobial activity of some pyrimidine derivatives has been attributed to their ability to interact with bacterial enzymes, which is a result of their specific molecular structures . The compound "this compound" is likely to have similar properties, including potential biological activity and solubility characteristics.
Scientific Research Applications
Synthesis and Structural Characterization
Sulfonamide-derived compounds, including those similar in structure to "4-amino-N-(4-bromophenyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide," have been synthesized and characterized through various methods. Studies report the synthesis of new ligands and their transition metal complexes, emphasizing their structural determination through techniques like X-ray diffraction, magnetic susceptibility, and spectroscopic methods (IR, NMR, electronic, mass spectrometry) (Chohan & Shad, 2011). These compounds often display octahedral geometry and have been evaluated for their structural and bonding nature, which is crucial for understanding their potential applications in medicinal chemistry and material sciences.
Biological Activities
Significant attention has been given to the biological activities of sulfonamide-derived compounds, with research demonstrating their antibacterial, antifungal, and cytotoxic properties. One study highlighted the moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains. This suggests potential applications in developing new antimicrobial agents (Chohan & Shad, 2011). Another study on sulfamerazine derivatives showed inhibitory activities against acetylcholinesterase and carbonic anhydrases, indicating their potential in designing drugs for treating conditions like glaucoma, epilepsy, and Alzheimer's disease (Bilginer et al., 2020).
Material Science Applications
In the field of material sciences, polyimides derived from sulfonamide compounds have been synthesized and characterized, showing promising properties such as flexibility, toughness, and thermal stability. These materials are potential candidates for advanced technological applications due to their inherent viscosities, tensile strength, and modulus, along with moderate glass transition temperatures (Liaw, Been-Yang Liaw, & Su, 1999).
Future Directions
properties
IUPAC Name |
4-amino-N-(4-bromophenyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O4S/c1-16-10(14)9(11(18)17(2)12(16)19)22(20,21)15-8-5-3-7(13)4-6-8/h3-6,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUABWMQUJOSJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)S(=O)(=O)NC2=CC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate](/img/structure/B3017645.png)
![(E)-4-(Dimethylamino)-N-[1-[(3-fluoropyridin-2-yl)oxymethyl]cyclopentyl]but-2-enamide](/img/structure/B3017648.png)
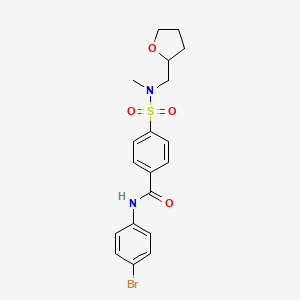
![N-(1',2-dimethyl-5'-morpholino-6'-oxo-1',6'-dihydro-[3,3'-bipyridin]-5-yl)-2-(trifluoromethyl)isonicotinamide](/img/structure/B3017650.png)
![N-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B3017651.png)
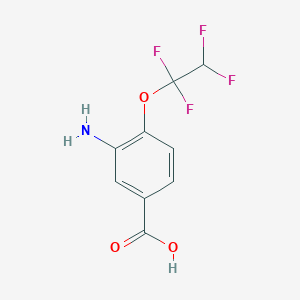
![4-bromo-N-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methyl)-3-methylaniline](/img/structure/B3017656.png)
![N-benzyl-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B3017657.png)
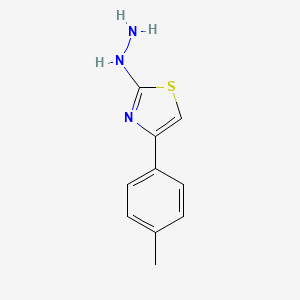
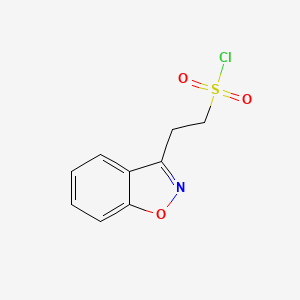
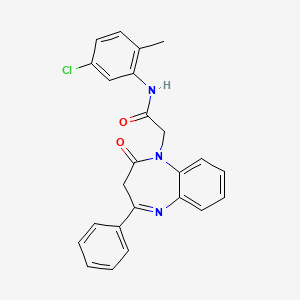

![1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B3017667.png)
amino}acetamide](/img/structure/B3017668.png)